6-Methyl-1,3-benzothiazole-7-sulfonic acid
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Overview
Description
6-Methyl-1,3-benzothiazole-7-sulfonic acid is a sulfur-containing heterocyclic compound. It features a benzene ring fused to a thiazole ring, with a methyl group at the 6th position and a sulfonic acid group at the 7th position. This compound is known for its significant biological and pharmaceutical activities, making it a valuable subject in medicinal chemistry and various industrial applications .
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. .
Cyclization: Another approach is the cyclization of thioamide or carbon dioxide with appropriate precursors.
Industrial Production Methods: Industrial production of this compound often involves large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is increasingly being adopted to minimize environmental impact .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonic acid group may be reduced to sulfonamide.
Substitution: Various substituted benzothiazole derivatives .
Scientific Research Applications
6-Methyl-1,3-benzothiazole-7-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-1,3-benzothiazole-7-sulfonic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit specific enzymes, thereby affecting metabolic pathways.
Receptor Binding: Binds to certain receptors, modulating cellular responses.
Fluorescence: Its fluorescent properties allow it to be used as a probe in imaging and detection applications.
Comparison with Similar Compounds
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
2-Arylbenzothiazoles: Known for their anti-cancer and anti-microbial activities.
6-Chlorosulfonyl-1,3-benzothiazole: Used in similar industrial applications and as an intermediate in organic synthesis.
Uniqueness: 6-Methyl-1,3-benzothiazole-7-sulfonic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its sulfonic acid group enhances its solubility and reactivity, making it a versatile compound in various applications .
Properties
CAS No. |
91754-66-4 |
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Molecular Formula |
C8H7NO3S2 |
Molecular Weight |
229.3 g/mol |
IUPAC Name |
6-methyl-1,3-benzothiazole-7-sulfonic acid |
InChI |
InChI=1S/C8H7NO3S2/c1-5-2-3-6-7(13-4-9-6)8(5)14(10,11)12/h2-4H,1H3,(H,10,11,12) |
InChI Key |
GLGPOFYQDQITCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CS2)S(=O)(=O)O |
Origin of Product |
United States |
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